

# An In-Depth Technical Guide to 113-O12B for mRNA Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 113-O12B

Cat. No.: B11929559 Get Quote

## For Researchers, Scientists, and Drug Development Professionals

The landscape of mRNA therapeutics has been rapidly evolving, with delivery systems playing a pivotal role in their success. Among the novel lipid nanoparticles (LNPs) developed, the **113-O12B** system has emerged as a promising vehicle for targeted mRNA delivery, particularly for vaccine applications. This technical guide provides a comprehensive overview of the **113-O12B** LNP system, including its composition, mechanism of action, and relevant experimental data and protocols.

## Core Concepts of the 113-O12B Delivery System

**113-O12B** is a disulfide bond-containing ionizable cationic lipidoid that serves as the core functional component of a lipid nanoparticle delivery system.[1][2][3][4] Its unique chemical structure is designed to facilitate the encapsulation and delivery of mRNA. A key feature of the **113-O12B** LNP system is its endogenous propensity for lymph node targeting following subcutaneous administration.[2][4] This characteristic is highly advantageous for the development of mRNA-based vaccines, as it allows for direct delivery of the mRNA cargo to antigen-presenting cells (APCs) within the lymph nodes, a critical step in initiating a robust immune response.

Studies have shown that LNPs formulated with **113-O12B** exhibit increased and more specific mRNA expression in lymph nodes compared to LNPs formulated with other lipids, such as the



clinically utilized ALC-0315.[5] This targeted delivery to lymph nodes is predicted to reduce potential side effects associated with off-target expression and enhance the overall immune response.

## **Quantitative Data Summary**

The following tables summarize the key quantitative data reported for the **113-O12B** mRNA delivery system, primarily in comparison to the ALC-0315 system.

Table 1: LNP Formulation and Physicochemical Properties

| Parameter                                  | 113-O12B LNP                                                | ALC-0315 LNP                                                                            | Reference |
|--------------------------------------------|-------------------------------------------------------------|-----------------------------------------------------------------------------------------|-----------|
| Lipid Composition<br>(weight ratio)        | 113-<br>O12B/Cholesterol/DO<br>PE/DMG-PEG<br>(16:4.8:3:2.4) | ALC-<br>0315/Cholesterol/DSP<br>C/DMG-PEG (molar<br>ratio not specified in<br>snippets) | [5]       |
| Particle Size (not specified)              | Data not available in search results                        | Data not available in search results                                                    |           |
| Polydispersity Index (PDI) (not specified) | Data not available in search results                        | Data not available in search results                                                    | •         |
| Zeta Potential (not specified)             | Data not available in search results                        | Data not available in search results                                                    | •         |
| Encapsulation Efficiency (not specified)   | Data not available in search results                        | Data not available in search results                                                    | _         |

Table 2: In Vivo mRNA Expression and Cellular Uptake



| Parameter                                | 113-O12B LNP | ALC-0315 LNP        | Reference |
|------------------------------------------|--------------|---------------------|-----------|
| Primary Organ of mRNA Expression         | Lymph Nodes  | Liver               | [5]       |
| mRNA Expression in Dendritic Cells (DCs) | ~27%         | Lower than 113-O12B |           |
| mRNA Expression in<br>Macrophages        | ~34%         | Lower than 113-O12B |           |

Table 3: Preclinical Efficacy in a B16F10 Melanoma Model (OVA-encoding mRNA)

| Parameter                                     | 113-O12B/mOVA         | ALC-0315/mOVA                   | Reference |
|-----------------------------------------------|-----------------------|---------------------------------|-----------|
| Tumor Growth Reduction                        | Significantly reduced | Less effective than<br>113-O12B | [2][4]    |
| Tumoral CD8+ T cell<br>Infiltration           | Increased             | Lower than 113-O12B             | [2]       |
| Tumoral M1-like<br>Macrophage<br>Infiltration | Increased             | Lower than 113-O12B             | [2]       |
| Tumoral Activated Dendritic Cell Infiltration | Increased             | Lower than 113-O12B             | [2]       |

## **Experimental Protocols**

The following are detailed methodologies for key experiments involving the **113-O12B** LNP system. These protocols are based on standard LNP formulation and evaluation techniques and should be adapted based on specific experimental needs.

#### 1. LNP Formulation Protocol (Microfluidic Mixing)

This protocol describes the formulation of **113-O12B** LNPs encapsulating mRNA using a microfluidic mixing device.



- Materials:
  - 113-O12B lipidoid
  - Cholesterol
  - 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
  - 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG)
  - mRNA (e.g., encoding a specific antigen or reporter protein)
  - Ethanol (200 proof, RNase-free)
  - Citrate buffer (10 mM, pH 4.0, RNase-free)
  - Phosphate-buffered saline (PBS, RNase-free)
  - o Microfluidic mixing device and pump system
  - Dialysis cassettes (MWCO 10 kDa)
- Procedure:
  - Prepare Lipid Stock Solution:
    - Dissolve **113-O12B**, cholesterol, DOPE, and DMG-PEG in ethanol at a weight ratio of 16:4.8:3:2.4 to achieve a final total lipid concentration of 25 mg/mL.
    - Ensure all lipids are fully dissolved. Gentle warming may be required.
  - Prepare mRNA Solution:
    - Dilute the mRNA in 10 mM citrate buffer (pH 4.0) to a concentration of 0.2 mg/mL.
  - Microfluidic Mixing:
    - Set up the microfluidic mixing device according to the manufacturer's instructions.



- Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another.
- Set the flow rate ratio of the aqueous to organic phase at 3:1.
- Pump the two solutions through the microfluidic mixer to allow for self-assembly of the LNPs.
- Purification:
  - Collect the resulting LNP solution.
  - Dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C using a dialysis cassette to remove ethanol and raise the pH.
- Sterilization and Storage:
  - Sterilize the final LNP formulation by passing it through a 0.22 μm filter.
  - Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
- 2. In Vivo Luciferase Assay for Biodistribution

This protocol details the assessment of LNP-mediated mRNA delivery and biodistribution in mice using a luciferase reporter gene.

- Materials:
  - 113-O12B LNPs encapsulating firefly luciferase (FLuc) mRNA
  - Control LNPs (e.g., ALC-0315-based) encapsulating FLuc mRNA
  - BALB/c mice (female, 6-8 weeks old)
  - D-luciferin potassium salt
  - In vivo imaging system (IVIS)
  - Anesthesia (e.g., isoflurane)



#### Procedure:

- Animal Handling:
  - Acclimatize mice for at least one week before the experiment.
  - All animal procedures should be performed in accordance with institutional guidelines.
- LNP Administration:
  - Administer a single subcutaneous (s.c.) injection of the FLuc mRNA-LNPs (e.g., 10 μg of mRNA per mouse) into the flank of the mice.
- Bioluminescence Imaging:
  - At desired time points post-injection (e.g., 6, 24, 48 hours), anesthetize the mice.
  - Administer D-luciferin (150 mg/kg) via intraperitoneal (i.p.) injection.
  - After approximately 10-15 minutes, place the mice in the IVIS chamber and acquire bioluminescence images.
- Ex Vivo Analysis:
  - After the final imaging time point, euthanize the mice.
  - Dissect major organs (liver, spleen, lymph nodes, etc.) and image them ex vivo to quantify luciferase expression in specific tissues.
- Data Analysis:
  - Quantify the bioluminescent signal (total flux in photons/second) in the regions of interest (ROIs) corresponding to different organs using the analysis software.

## **Visualizations**

Below are diagrams illustrating key concepts related to the **113-O12B** mRNA delivery system.





Click to download full resolution via product page

Caption: Workflow for the formulation of **113-O12B** mRNA lipid nanoparticles.





Click to download full resolution via product page

Caption: Proposed pathway for **113-O12B** LNP-mediated immune activation.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. mRNA lipid nanoparticle formulation, characterization and evaluation PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid Nanoparticle-Mediated Lymphatic Delivery of Immunostimulatory Nucleic Acids PMC [pmc.ncbi.nlm.nih.gov]
- 3. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 4. Lipid nanoparticle-mediated lymph node-targeting delivery of mRNA cancer vaccine elicits robust CD8+ T cell response PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipid Nanoparticles Echelon Biosciences [echelon-inc.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 113-O12B for mRNA Delivery Systems]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11929559#113-o12b-for-mrna-delivery-systems-explained]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com